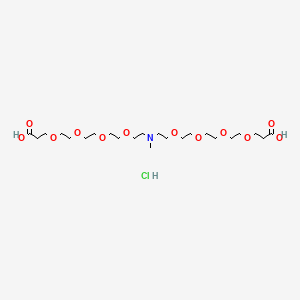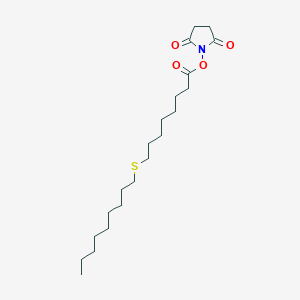
2-Chloro-4-ethynyl-1-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynyl-1-isopropoxybenzene is an organic compound with the molecular formula C11H11ClO. It is a derivative of benzene, featuring a chloro group, an ethynyl group, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1-isopropoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-iodo-1-isopropoxybenzene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where the iodo compound reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethynyl-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethynyl-1-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethynyl-1-isopropoxybenzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The chloro group is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Oxidation Reactions: The ethynyl group undergoes oxidative cleavage to form carbonyl compounds.
Reduction Reactions: The ethynyl group is hydrogenated to form alkenes or alkanes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-ethynyl-1-methoxybenzene
- 2-Chloro-4-ethynyl-1-ethoxybenzene
- 2-Chloro-4-ethynyl-1-propoxybenzene
Uniqueness
2-Chloro-4-ethynyl-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
2-chloro-4-ethynyl-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWRTWFIKXDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)




![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)



![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)



